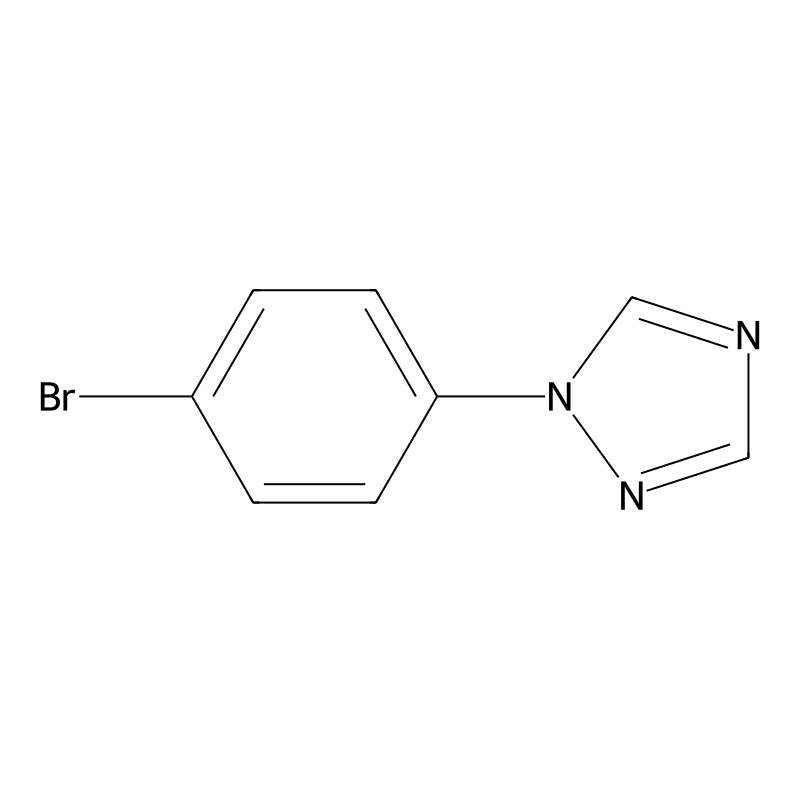1-(4-bromophenyl)-1H-1,2,4-triazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(4-bromophenyl)-1H-1,2,4-triazole is a compound belonging to the family of 1,2,4-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a bromophenyl substituent at the first position of the triazole ring, contributing to its unique chemical properties and biological activities. The presence of the bromine atom enhances its reactivity and potential for various applications in medicinal chemistry and agrochemicals.
-(4-bromophenyl)-1H-1,2,4-triazole (CAS Number: 170230-23-6) is an organic compound containing a triazole ring structure. Triazoles are a class of heterocyclic compounds with various applications in scientific research.
Potential applications
Research suggests potential applications of 1-(4-bromophenyl)-1H-1,2,4-triazole in different fields of scientific study, including:
Material science:
Medicinal chemistry:
- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
- Condensation Reactions: This compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
- Cycloaddition Reactions: It can also engage in cycloaddition reactions, particularly with alkynes or alkenes, leading to the formation of new triazole derivatives.
1-(4-bromophenyl)-1H-1,2,4-triazole exhibits significant biological activities:
- Antimicrobial Properties: Studies have shown that triazole compounds possess antimicrobial properties against various pathogens, making them suitable candidates for drug development .
- Anticancer Activity: Some derivatives of 1,2,4-triazoles have demonstrated cytotoxic effects against cancer cell lines, indicating potential in cancer therapy .
- Enzyme Inhibition: Molecular docking studies suggest that this compound may inhibit specific enzymes involved in disease processes, further enhancing its therapeutic potential .
The synthesis of 1-(4-bromophenyl)-1H-1,2,4-triazole can be achieved through various methods:
- Conventional Methods: Traditional methods include the reaction of 4-bromobenzaldehyde with hydrazine derivatives followed by cyclization to form the triazole ring.
- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that combine multiple steps into a single reaction vessel, improving yield and efficiency .
- Microwave-Assisted Synthesis: Utilizing microwave irradiation has been shown to accelerate reaction times and increase yields significantly .
The applications of 1-(4-bromophenyl)-1H-1,2,4-triazole span several fields:
- Pharmaceuticals: Due to its antimicrobial and anticancer properties, it serves as a lead compound in drug discovery.
- Agriculture: It is investigated for use as a fungicide or pesticide due to its ability to inhibit fungal growth.
- Material Science: The compound may also find applications in the development of luminescent materials owing to its unique structural properties .
Interaction studies involving 1-(4-bromophenyl)-1H-1,2,4-triazole focus on its binding affinity with biological targets:
- Protein Binding Studies: Molecular docking simulations indicate that this compound can effectively bind to specific proteins involved in disease mechanisms .
- Enzyme Interaction: Investigations into enzyme inhibition demonstrate that it may disrupt critical biochemical pathways by targeting specific enzymes associated with cancer or microbial infections.
Several compounds share structural similarities with 1-(4-bromophenyl)-1H-1,2,4-triazole. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(3-chlorophenyl)-1H-1,2,4-triazole | Triazole | Chlorine substituent enhances reactivity |
| 5-(4-bromophenyl)-1H-1,2,3-triazole | Triazole | Exhibits distinct biological activity |
| 3-(4-fluorophenyl)-1H-1,2,4-triazole | Triazole | Fluorine substituent affects electronic properties |
Uniqueness of 1-(4-bromophenyl)-1H-1,2,4-triazole
The unique combination of the bromine substituent and the triazole structure provides enhanced reactivity and biological activity compared to other similar compounds. Its ability to participate in diverse








